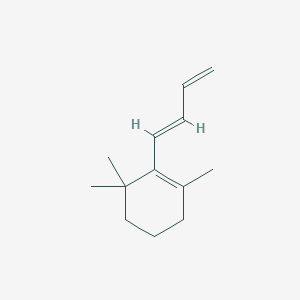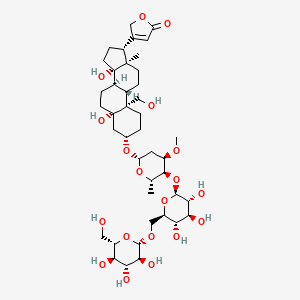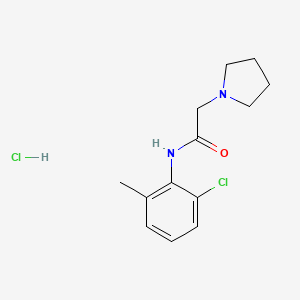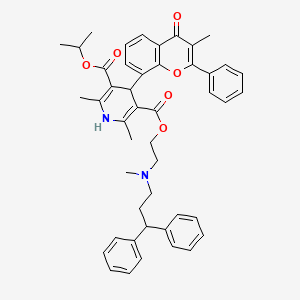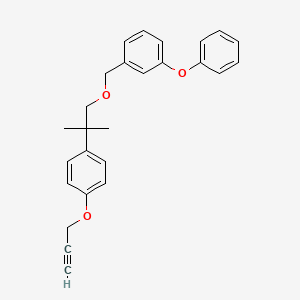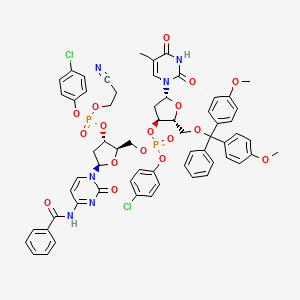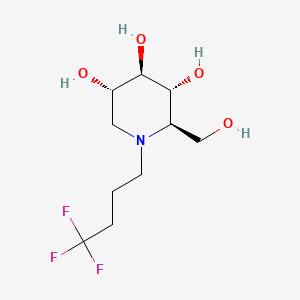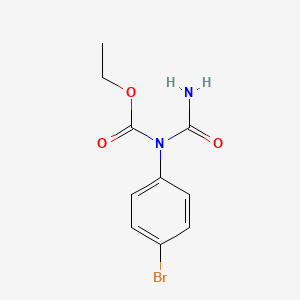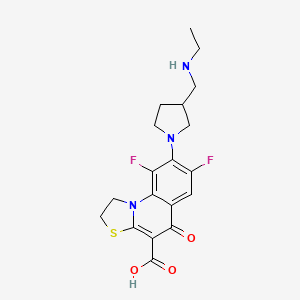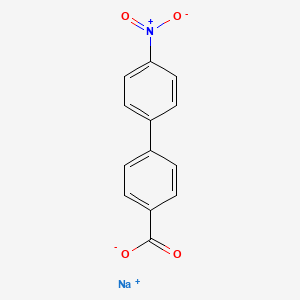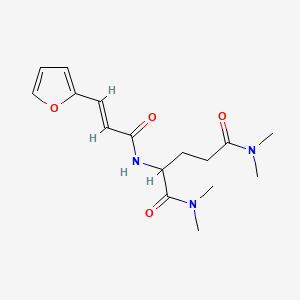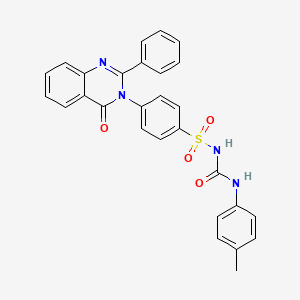
2,5,7-Octatrien-1-ol, 2,6-dimethyl-, acetate, (2E,5E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of ocimene, a naturally occurring monoterpene found in various plants and flowers. 8-ocimenyl acetate is characterized by its pleasant floral aroma and is commonly used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-ocimenyl acetate typically involves the esterification of ocimene with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 8-ocimenyl acetate can be achieved through a continuous flow process. This method involves the continuous feeding of ocimene and acetic acid into a reactor, where they are mixed and heated in the presence of an acid catalyst. The product is then continuously removed from the reactor and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
8-ocimenyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 8-ocimenyl acetate to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 8-ocimenol.
Substitution: Products vary depending on the nucleophile used but can include esters, amides, or ethers.
Applications De Recherche Scientifique
8-ocimenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism by which 8-ocimenyl acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in inflammatory processes.
Receptor Binding: Potentially binds to receptors involved in pain perception and inflammation.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Comparaison Avec Des Composés Similaires
8-ocimenyl acetate can be compared with other similar compounds, such as:
Linalyl acetate: Another ester with a floral aroma, commonly used in fragrances.
Geranyl acetate: Similar in structure and used in the flavor and fragrance industries.
Citronellyl acetate: Also used in fragrances and has a similar ester functional group.
Uniqueness
8-ocimenyl acetate is unique due to its specific structure and the presence of the ocimene moiety, which imparts distinct aromatic properties. Its combination of pleasant aroma and potential biological activities makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
223705-78-0 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(2E,5E)-2,6-dimethylocta-2,5,7-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7+,11-8+ |
Clé InChI |
RNKUOBQYBVPNSU-AMMQDNIMSA-N |
SMILES isomérique |
C/C(=C\C/C=C(\C)/C=C)/COC(=O)C |
SMILES canonique |
CC(=CCC=C(C)C=C)COC(=O)C |
Densité |
0.937-0.947 |
Description physique |
Clear colourless liquid; fruity aroma |
Solubilité |
Insoluble in water soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


